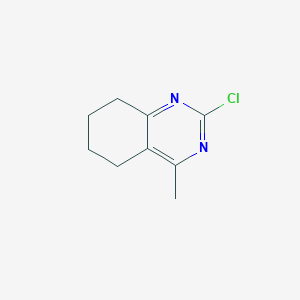

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a chemical compound with the molecular formula C9H11ClN2. It has a molecular weight of 182.65 . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives can be achieved using α-Aminoamidines. The reaction occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis

The InChI code for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is 1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” is a solid at room temperature . It has a molecular weight of 182.65 .Scientific Research Applications

Drug Discovery and Optimization

Quinazoline and quinazolinone derivatives, which include “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, are significant targets in medicinal chemistry . They have received considerable attention due to their wide range of biopharmaceutical activities .

Antimicrobial Properties

Quinazolinones, such as “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline”, have shown promising antimicrobial properties . This makes them potential candidates for the development of novel antibiotics, especially in the face of increasing drug resistance .

Anti-inflammatory Applications

Quinazolinone and quinazoline derivatives have demonstrated anti-inflammatory properties . This suggests that “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in the treatment of inflammatory conditions .

Anticancer Applications

Quinazolinone and quinazoline derivatives have shown anticancer properties . Therefore, “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in cancer treatment .

Anticonvulsant Applications

Quinazolinone and quinazoline derivatives have demonstrated anticonvulsant properties . This suggests that “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in the treatment of convulsive disorders .

Anti-HIV Applications

Quinazolinone and quinazoline derivatives have shown anti-HIV properties . This suggests that “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” could potentially be used in the treatment of HIV .

Future Directions

The future directions for “2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline” and its derivatives could involve further functionalization of the compounds . Moreover, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name |

2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c1-6-7-4-2-3-5-8(7)12-9(10)11-6/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBUBHNBFMEVNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518543 |

Source

|

| Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |

CAS RN |

83939-60-0 |

Source

|

| Record name | 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)

![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1355093.png)